Benzene Hexabromide JAK2 Autophosphorylation Inhibition: Concentration-Dependent Activity Comparison with Clinical JAK2 Inhibitors
Benzene hexabromide (1,2,3,4,5,6-hexabromocyclohexane, CAS 1837-91-8) demonstrates concentration-dependent JAK2 tyrosine kinase autophosphorylation inhibition. A 16-hour treatment with 1 μM reduces JAK2 autophosphorylation to approximately 50% of baseline, while 50 μM eliminates nearly all JAK2 activity, with no cytotoxicity observed at 100 μM . In comparison, clinical JAK2 inhibitors such as TG101348 exhibit substantially higher potency (IC50 = 3 nM) and Momelotinib (CYT387) inhibits JAK2 with IC50 = 18 nM . Benzene hexabromide occupies a distinct potency tier suitable for research applications requiring moderate micromolar-range JAK2 inhibition rather than nanomolar clinical potency.
| Evidence Dimension | JAK2 inhibitory potency |
|---|---|
| Target Compound Data | 1 μM reduces JAK2 autophosphorylation to ~50%; 50 μM eliminates nearly all activity; IC50 in low micromolar range |
| Comparator Or Baseline | TG101348: IC50 = 3 nM; Momelotinib: JAK2 IC50 = 18 nM; AG490: EGFR IC50 = 2 μM, ErbB2 IC50 = 13.5 μM |
| Quantified Difference | Benzene hexabromide is ~100- to 1000-fold less potent than clinical JAK2 inhibitors, but comparable to AG490 in micromolar-range activity |
| Conditions | Cell-based JAK2 autophosphorylation assay; 16-hour treatment duration |
Why This Matters
The moderate micromolar potency distinguishes benzene hexabromide from high-potency clinical JAK2 inhibitors, making it appropriate for research tool applications where nanomolar potency is not required or where distinct concentration-response profiling is needed.
